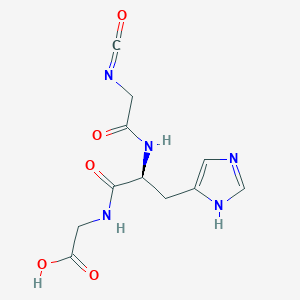![molecular formula C11H18N4O B15160268 N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 652139-94-1](/img/structure/B15160268.png)
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and an acetamide group linked to a dimethylaminoethyl chain. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethylamine.
Acylation Reaction: The 6-aminopyridine is reacted with acetic anhydride to form N-(6-acetylaminopyridin-3-yl)acetamide.
Amine Coupling: The intermediate is then coupled with 2-(dimethylamino)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced acetamide groups.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Aminopyridin-3-yl)-N-methylacetamide
- N-(6-Aminopyridin-3-yl)-N-ethylacetamide
- N-(6-Aminopyridin-3-yl)-N-[2-(diethylamino)ethyl]acetamide
Uniqueness
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dimethylaminoethyl chain can influence its solubility, membrane permeability, and interaction with biological targets.
Propiedades
Número CAS |
652139-94-1 |
|---|---|
Fórmula molecular |
C11H18N4O |
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
N-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-9(16)15(7-6-14(2)3)10-4-5-11(12)13-8-10/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Clave InChI |
OXRBOVXQLHLLTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCN(C)C)C1=CN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


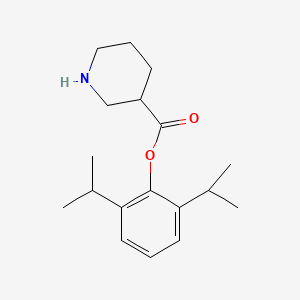
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
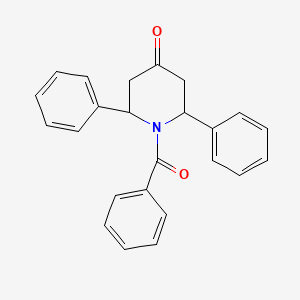
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
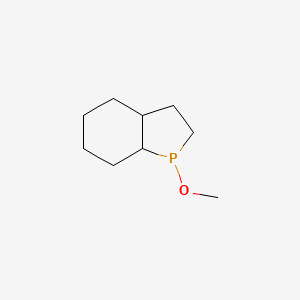
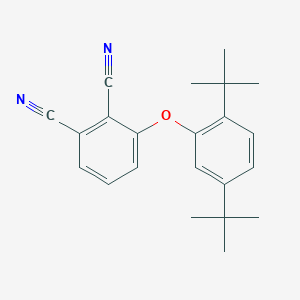

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
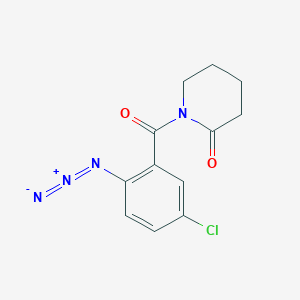
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
